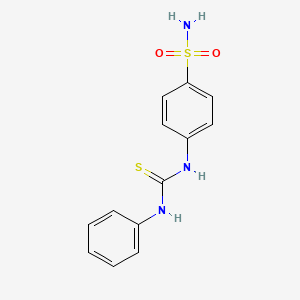

1-Phenyl-3-(4-sulfamoylphenyl)thiourea

Description

Overview of the Thiourea (B124793) Scaffold in Chemical Biology

The thiourea moiety, characterized by a central thiocarbonyl group flanked by two amino groups, is a sulfur analogue of urea. This structural feature imparts a distinct reactivity and a capacity to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition in biological systems. nih.gov The presence of sulfur and nitrogen atoms allows thiourea derivatives to act as versatile ligands for metal ions, further expanding their potential applications in bioinorganic chemistry.

Thiourea derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net Their ability to mimic or interfere with the function of endogenous molecules makes them attractive candidates for drug discovery. For instance, the thiourea fragment is present in several urease inhibitors, enzymes implicated in the virulence of certain pathogens. researchgate.net

Significance of the Sulfonamide Moiety in Bioactive Compounds

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore that forms the basis of several classes of drugs, most notably the sulfonamide antibiotics, or "sulfa drugs." Its discovery marked a pivotal moment in the history of medicine. Beyond their antibacterial action, which stems from the inhibition of dihydropteroate (B1496061) synthase in bacteria, sulfonamides exhibit a wide range of pharmacological activities.

Compounds bearing the sulfonamide moiety have been developed as diuretics, hypoglycemic agents, and anticancer drugs. nih.gov A prominent mechanism of action for many sulfonamide-based anticancer agents is the inhibition of carbonic anhydrase enzymes, which play a role in regulating pH and promoting tumor growth. researchgate.net The sulfonamide group can also induce apoptosis and inhibit signaling pathways involved in cancer cell proliferation and metastasis. researchgate.net

Academic Research Trajectories and Contextualization of 1-Phenyl-3-(4-sulfamoylphenyl)thiourea and its Analogues

The synthesis of hybrid molecules that incorporate both thiourea and sulfonamide functionalities, such as this compound, represents a rational drug design strategy aimed at creating compounds with potentially enhanced or novel biological activities. Research into this class of compounds has explored various therapeutic avenues.

A study focusing on sulfanilamide-thiourea hybrids revealed that some of these compounds exhibit promising antibacterial and antifungal activities. researchgate.net Notably, the majority of the synthesized compounds demonstrated potent urease inhibitory activity, with one analogue being significantly more potent than the standard inhibitor, thiourea. researchgate.net

In another line of research, novel thiourea derivatives bearing a sulfonamide moiety were investigated as anticancer agents. nih.gov The anticancer activity of these compounds was linked to the inhibition of the COX-2 enzyme. One particular compound in this series displayed broad selective cytotoxicity against several cancer cell lines and acted as a chemosensitizer for cisplatin (B142131) in colon cancer cells. nih.gov

Furthermore, a series of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide (B165840) groups were designed and synthesized as potential hypoglycemic agents. nih.gov Several of these compounds exhibited high potency in stimulating insulin (B600854) release and glucose transport. One promising compound also showed potent antiplatelet activity, suggesting its potential utility in treating diabetics with cardiovascular complications. nih.gov

While specific research data on this compound is not extensively detailed in the public domain, the biological activities of its close analogues provide a strong rationale for its continued investigation. The following table summarizes the observed activities of some related thiourea-sulfonamide compounds.

| Compound Class | Biological Activity | Key Findings |

| Sulfanilamide-thiourea hybrids | Antimicrobial, Urease inhibition | Some compounds showed promising antibacterial and antifungal effects. One analogue was a highly potent urease inhibitor. researchgate.net |

| Thiourea derivatives with sulfonamide | Anticancer (COX-2 inhibition) | A specific compound demonstrated broad selective cytotoxicity against various cancer cell lines and acted as a chemosensitizer. nih.gov |

| Thiourea derivatives with benzenesulfonamide | Hypoglycemic, Antiplatelet | Several compounds showed potent effects on insulin release and glucose transport. One compound also exhibited significant antiplatelet activity. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(4-sulfamoylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c14-20(17,18)12-8-6-11(7-9-12)16-13(19)15-10-4-2-1-3-5-10/h1-9H,(H2,14,17,18)(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWRWZBEYIUVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Pathways for Thiourea (B124793) Derivatives

The construction of the thiourea moiety can be achieved through various synthetic routes. The most common and versatile of these include the reaction of amines with isothiocyanates, condensation reactions involving acid chlorides, and modern multi-component approaches that offer high efficiency and atom economy.

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an organo-isothiocyanate and a primary or secondary amine. researchgate.netnih.gov This reaction is an addition process where the nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group. mdpi.commdpi.com

The general scheme for this reaction is as follows: R-N=C=S + R'-NH₂ → R-NH-C(S)-NH-R'

This method is highly efficient, often resulting in high yields, and its versatility allows for a wide structural diversity in the resulting thiourea derivatives. researchgate.netmdpi.com The reaction conditions can be adapted based on the reactivity of the amine; aliphatic amines typically react readily at room temperature, while less nucleophilic aromatic amines may require heating or reflux conditions to proceed effectively. mdpi.com Dichloromethane and tert-butanol (B103910) are commonly used solvents for these reactions. researchgate.netmdpi.com This approach is widely applicable for creating a diverse library of thiourea compounds for various research purposes. nih.gov

Table 1: Examples of Thiourea Synthesis via Isothiocyanate and Amine Reaction

| Isothiocyanate | Amine | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | Various amines | Dichloromethane or tert-butanol | Room temp. or reflux | N-phenyl, N'-substituted thioureas | researchgate.net |

| Benzyl isothiocyanate | N-monosubstituted piperazine | Dichloromethane | Room temp., 1 hr | Piperazine thioureas | mdpi.com |

| Peracetylated glucopyranosyl isothiocyanate | 2-amino-4-aryl-1,3-thiazoles | N/A (Microwave) | Microwave irradiation | Glucose-conjugated thioureas | nih.gov |

An alternative pathway for generating thiourea derivatives involves the use of acid chlorides. In this multi-step, one-pot synthesis, an acid chloride reacts with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, to form an acyl isothiocyanate intermediate in situ. mdpi.comnih.govacs.org This highly reactive intermediate is not isolated but is immediately treated with a suitable primary or secondary amine to yield the final N-acylthiourea product. mdpi.comnih.gov

The general reaction sequence is:

R-COCl + SCN⁻ → [R-CO-N=C=S] + Cl⁻

[R-CO-N=C=S] + R'-NH₂ → R-CO-NH-C(S)-NH-R'

This method is particularly useful for producing N-acyl thiourea derivatives, which are a specific subclass of thioureas with distinct biological properties. mdpi.com The reaction is typically carried out in an anhydrous solvent like acetone (B3395972) to prevent hydrolysis of the acid chloride and the isothiocyanate intermediate. nih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to improve the reaction yield by facilitating the interaction between the inorganic thiocyanate salt and the organic acid chloride. mdpi.com While it has been shown that thiourea can react with acid chlorides, the substitution can occur on either the sulfur or nitrogen atoms, with S-acylation being a common outcome. thieme-connect.de

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) due to their high efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govrsc.org Several MCRs have been developed for the synthesis of thioureas.

One notable example is the three-component reaction of an amine, carbon disulfide, and an oxidizing agent. researchgate.net Another efficient MCR involves the reaction of isocyanides, amines, and elemental sulfur. nih.govresearchgate.net This approach is environmentally benign, particularly when conducted in water, and can even be performed without the need for chromatography for product purification. nih.govnih.gov The process involves generating a water-soluble polysulfide solution from elemental sulfur, which then reacts with the isocyanide and amine to form the thiourea product, leaving the excess sulfur in the aqueous phase. nih.govresearchgate.net MCRs represent a green and efficient strategy for the synthesis of diverse thiourea libraries. rsc.org

Specific Synthesis of 1-Phenyl-3-(4-sulfamoylphenyl)thiourea and Closely Related Sulfamoylphenyl Thioureas

The synthesis of the target compound, this compound, is typically achieved through the direct and efficient reaction between an amine and an isothiocyanate, as described in section 2.1.1. Specifically, it involves the reaction of 4-aminobenzenesulfonamide with phenylisothiocyanate.

Reaction Scheme:

Reactants: 4-Aminobenzenesulfonamide and Phenylisothiocyanate

Product: this compound

This reaction capitalizes on the availability of the starting materials and the reliability of the synthetic method to produce the desired compound.

Closely related analogs, such as 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives, have also been synthesized and studied. nih.gov The synthesis of these compounds follows the principles outlined in section 2.1.2. It begins with the reaction of an appropriately substituted aroyl chloride with potassium thiocyanate (KSCN) in a solvent like acetone to generate an aroyl isothiocyanate intermediate. This intermediate is then reacted in situ with 4-aminobenzenesulfonamide to yield the final 3-aroyl-1-(4-sulfamoylphenyl)thiourea product. nih.gov

Table 2: Synthesis of Sulfamoylphenyl Thiourea Derivatives

| Amine Component | Isothiocyanate Component | Product | Synthetic Method | Ref |

|---|---|---|---|---|

| 4-Aminobenzenesulfonamide | Phenylisothiocyanate | This compound | Amine + Isothiocyanate | |

| 4-Aminobenzenesulfonamide | 3-Methylbenzoyl isothiocyanate (in situ) | 1-(3-Methylbenzoyl)-3-(4-sulfamoylphenyl)thiourea | Acid Chloride + KSCN, then Amine | nih.gov |

| 4-Aminobenzenesulfonamide | Various Aroyl isothiocyanates (in situ) | 3-Aroyl-1-(4-sulfamoylphenyl)thiourea derivatives | Acid Chloride + KSCN, then Amine | nih.gov |

Derivatization and Structural Modification for Enhanced Bioactivity

The thiourea scaffold is a versatile platform for structural modification aimed at enhancing biological activity. Derivatization strategies often focus on altering the substituents on the terminal nitrogen atoms, particularly the aromatic ring systems, to optimize interactions with biological targets. biointerfaceresearch.com

Research on 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives has shown that substitutions on the aroyl ring significantly impact their inhibitory activity against enzymes like 15-lipoxygenase. nih.gov For instance, introducing a methyl group at the meta-position of the benzoyl ring resulted in a compound with potent inhibitory activity. nih.gov Similarly, studies on other thiourea derivatives have demonstrated that incorporating electron-donating or electron-withdrawing groups can modulate their antioxidant or antimicrobial efficacy. mdpi.commdpi.com The presence of halogen atoms or methoxy (B1213986) groups on the phenyl rings are common modifications explored in structure-activity relationship (SAR) studies. mdpi.com

The goal of these modifications is to enhance the compound's interaction with its biological target. Lipophilic groups can improve membrane permeability, while groups capable of hydrogen bonding can strengthen the binding affinity within a target's active site. biointerfaceresearch.com

Table 3: Examples of Aromatic Ring Modifications and Their Reported Effects

| Parent Scaffold | Modification | Purpose / Reported Effect | Ref |

|---|---|---|---|

| 1-Aroyl-3-aryl thioureas | Substitution on aryl rings (e.g., halogens, methyl, methoxy) | Screened for carbonic anhydrase inhibition | acs.org |

| N-acyl thiourea derivatives | Introduction of heterocyclic amines | Evaluation of antimicrobial and anti-biofilm activity | mdpi.com |

| 3-Aroyl-1-(4-sulfamoylphenyl)thiourea | Methyl substitution on the aroyl ring | Potent 15-lipoxygenase inhibition | nih.gov |

| Pyrazole acyl thiourea | Introduction of fluorinated aromatic amines | Evaluation of antifungal and antiviral activity | nih.gov |

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings into the this compound structure is a key strategy to modulate its physicochemical properties and biological activity. The inherent structural diversity and electronic characteristics of heterocycles can lead to new interactions with biological targets, potentially enhancing potency and selectivity.

A common synthetic route for incorporating heterocyclic moieties involves the reaction of a suitable isothiocyanate with a heterocyclic amine. nih.gov For instance, derivatives of this compound can be synthesized by first preparing 4-isothiocyanatobenzenesulfonamide. This intermediate can then be reacted with various heterocyclic amines to yield the desired thiourea derivatives. This method allows for the introduction of a wide array of heterocyclic systems, such as thiazole, pyridine, and pyrimidine. nih.govchim.it

Another approach involves the use of heterocyclic precursors in the initial stages of synthesis. For example, a heterocyclic compound containing a primary amine can be reacted with phenyl isothiocyanate to form an intermediate, which is then further modified to include the 4-sulfamoylphenyl group. This strategy is particularly useful when the desired heterocyclic moiety is more readily available as a starting material.

Detailed research has demonstrated the successful incorporation of various heterocyclic systems into structures analogous to this compound. For example, thiourea derivatives bearing sulfur-containing heterocycles, such as thiophene (B33073) and thiadiazole, have been synthesized and shown to exhibit significant inhibitory effects on enzymes like tyrosinase. nih.gov In one study, N-aryl-N'-substituted phenylthiourea (B91264) derivatives were synthesized, incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid scaffold. nih.gov When this was replaced with a 2-(1,3,4-thiadiazol-2-yl)thio acetic acid moiety, the resulting compounds showed markedly improved tyrosinase inhibitory activity. nih.gov

The following table summarizes examples of heterocyclic moieties that have been incorporated into thiourea scaffolds and the general synthetic methods employed.

| Heterocyclic Moiety | General Synthetic Method | Reference |

| Thiazole | Reaction of isothiocyanate with aminothiazole | nih.gov |

| Pyridine | Reaction of isothiocyanate with aminopyridine | chim.it |

| Pyrimidine | Reaction of isothiocyanate with aminopyrimidine | chim.it |

| Thiophene | Use of a thiophene-containing amine in reaction with isothiocyanate | nih.gov |

| 1,3,4-Thiadiazole | Use of a thiadiazole-containing amine in reaction with isothiocyanate | nih.gov |

Fragment-Based and "Click-Tail" Design Strategies for Enzyme Inhibitors

Modern drug discovery often employs sophisticated strategies to design potent and selective enzyme inhibitors. For scaffolds like this compound, which contains a well-established zinc-binding group (the sulfonamide), fragment-based drug design (FBDD) and "click-tail" approaches are particularly relevant.

Fragment-Based Drug Design (FBDD)

FBDD begins with the identification of small, low-molecular-weight fragments that bind weakly to the target enzyme. nih.gov These hits are then grown or linked together to produce a more potent lead compound. The 4-sulfamoylphenyl group of this compound is a known pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. tandfonline.comtandfonline.com In an FBDD context, a library of sulfamide-containing fragments can be screened to identify initial binding interactions with the target CA isoform. nih.gov Once a promising fragment is identified, its periphery can be extended through synthetic chemistry to improve its binding affinity and selectivity. nih.gov

"Click-Tail" Design

The "click-tail" approach is a powerful strategy for modifying a core scaffold by attaching various "tails" or functional groups using highly efficient and specific click chemistry reactions. nih.govcore.ac.uk This concept is an evolution of the "tail approach," which involves appending chemical moieties to a known inhibitor scaffold to exploit binding regions within the enzyme's active site beyond the primary interaction point. tandfonline.comacs.orgnih.gov This can lead to enhanced isoform selectivity. tandfonline.comacs.orgnih.gov

For sulfonamide-based inhibitors like this compound, the "tail" is typically attached to the aromatic ring. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is an ideal method for this purpose due to its reliability and broad functional group tolerance. nih.govnih.gov A common strategy involves synthesizing an azide- or alkyne-functionalized benzenesulfonamide (B165840) core. This core can then be "clicked" with a variety of complementary alkyne- or azide-containing "tails," respectively, to rapidly generate a library of diverse compounds. nih.govnih.gov The resulting 1,2,3-triazole ring formed by the click reaction can itself act as a valuable linker that can participate in hydrogen bonding and other interactions within the enzyme's active site. core.ac.uk

Research in the field of carbonic anhydrase inhibitors has extensively utilized this "click-tailing" strategy. core.ac.ukresearchgate.net For instance, azido-substituted sulfonamides have been reacted with a range of alkynes to produce potent and selective inhibitors of tumor-associated CA isoforms IX and XII. nih.gov

The following table outlines the key principles of these design strategies as applied to sulfonamide-containing enzyme inhibitors.

| Design Strategy | Core Principle | Application to this compound | Key References |

| Fragment-Based Drug Design (FBDD) | Screening of low-molecular-weight fragments followed by synthetic elaboration. | Use of sulfamoylphenyl-containing fragments to probe the active site of target enzymes like carbonic anhydrases. | nih.gov |

| "Tail" Approach | Appending chemical moieties ("tails") to a core scaffold to gain additional interactions with the enzyme active site. | Modification of the phenyl ring of the thiourea to introduce tails that can enhance potency and selectivity for specific enzyme isoforms. | tandfonline.comacs.orgnih.gov |

| "Click-Tail" Design | Utilizing click chemistry (e.g., CuAAC) to attach a diverse range of "tails" to a core scaffold. | Functionalizing the benzenesulfonamide portion with an azide (B81097) or alkyne, followed by reaction with a library of complementary "tails" to create novel enzyme inhibitors. | nih.govcore.ac.uknih.govnih.govresearchgate.net |

Structure Activity Relationship Sar Studies

General Principles of SAR Applied to Thiourea-Containing Compounds

Quantitative structure-activity relationship (QSAR) studies are frequently employed to mathematically model the correlation between the physicochemical properties of thiourea (B124793) derivatives and their biological activities. farmaciajournal.comresearchgate.net These models help in predicting the activity of novel compounds and guide the optimization of lead structures.

Influence of Substituents on the 1-Phenyl Moiety of 1-Phenyl-3-(4-sulfamoylphenyl)thiourea Analogues

Systematic modifications of the 1-phenyl ring of this compound analogues have provided crucial insights into the structural requirements for biological activity. While direct substitution on the phenyl ring is a common strategy, studies on closely related aroylthiourea derivatives, where the phenyl group is replaced by a substituted benzoyl group, offer valuable data.

In a study investigating 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives as 15-lipoxygenase (15-LOX) inhibitors, the nature of the substituent on the aroyl ring was found to significantly impact the inhibitory potency. The introduction of both electron-donating and electron-withdrawing groups led to varied activities, highlighting the complex interplay of electronic and steric factors.

| Compound | Substituent (R) on Aroyl Ring | 15-LOX Inhibitory Activity (IC50, µM) |

|---|---|---|

| 4a | H | 10.5 |

| 4b | 4-CH3 | 3.5 |

| 4c | 3-CH3 | 1.8 |

| 4d | 4-OCH3 | 2.5 |

| 4e | 4-F | 4.2 |

| 4f | 4-Cl | 2.5 |

| 4g | 4-Br | 2.2 |

| 4h | 3-NO2 | 22.1 |

| 4i | 4-NO2 | 6.5 |

From this data, it is evident that small, electron-donating groups like methyl at the meta and para positions (compounds 4c and 4b) and electron-donating methoxy (B1213986) group at the para position (compound 4d) enhance the inhibitory activity compared to the unsubstituted analogue (4a). Halogen substituents at the para position (compounds 4e, 4f, and 4g) also resulted in potent inhibitors. Conversely, a strongly electron-withdrawing nitro group at the meta position (compound 4h) significantly diminished the activity, although the para-nitro analogue (4i) retained moderate potency. This suggests that a balanced electronic profile on this part of the molecule is crucial for optimal interaction with the target enzyme.

Impact of Modifications on the Sulfamoylphenyl Moiety

Role of the Sulfamoyl Group and its Positional Isomerism

The sulfamoyl group (-SO2NH2) is a key functional group in many clinically successful drugs and plays a multifaceted role in the biological activity of this compound analogues. Its ability to act as a hydrogen bond donor and acceptor allows for strong interactions with biological targets. Furthermore, the sulfonamide moiety is a bioisostere of the carboxylic acid group, a common feature in many biologically active molecules.

Effects of Electron-Withdrawing and Electron-Donating Groups on Activity

Generally, maintaining the electron-withdrawing character of this moiety is considered important for activity. The introduction of electron-donating groups could potentially decrease the acidity of the thiourea N-H protons, which might be crucial for binding to the target. Conversely, adding further electron-withdrawing groups could enhance this acidity but may also impact other properties like solubility and cell permeability.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The relatively flexible thiourea linker allows for the adoption of various spatial arrangements of the two phenyl rings. In solution, thiourea derivatives can exist as an equilibrium of different conformers.

Computational modeling and spectroscopic studies are often employed to determine the preferred conformation of these molecules. The biologically active conformation is the one that allows for optimal binding to the target protein. This often involves a specific torsional angle between the phenyl rings and the thiourea backbone, facilitating key interactions such as hydrogen bonding and hydrophobic interactions within the active site. The planarity or non-planarity of the molecule can significantly affect its ability to fit into a specific binding pocket.

Establishment of SAR Hypotheses and Predictive Models

Based on the accumulated SAR data, several hypotheses can be formulated for the this compound scaffold. A general hypothesis is that the thiourea core acts as a hydrogen-bonding anchor, while the two aryl rings provide specificity and additional binding interactions.

For the 1-phenyl moiety, a key hypothesis is that substituents with a balanced electronic and steric profile are favored. For instance, small, moderately electron-donating or halogen substituents at the para-position appear to be beneficial for certain biological activities.

On the sulfamoylphenyl side, the para-positioning of the sulfamoyl group is hypothesized to be crucial for optimal interaction with the target. This group likely engages in critical hydrogen bonding interactions within the active site.

These hypotheses can be further refined and validated through the development of QSAR models. By correlating various molecular descriptors (e.g., electronic parameters, hydrophobicity, steric descriptors) with biological activity, predictive models can be built. These models can then be used to virtually screen new, untested analogues, prioritizing the synthesis of compounds with the highest predicted potency and thereby accelerating the drug discovery process.

Molecular Mechanisms of Enzyme Inhibition

Carbonic Anhydrase (CA) Inhibition by 1-Phenyl-3-(4-sulfamoylphenyl)thiourea and Analogues

The compound this compound belongs to a class of sulfonamide-containing thiourea (B124793) derivatives that have been extensively studied for their potent inhibitory effects on carbonic anhydrases (CAs). These metalloenzymes, which contain a zinc ion in their active site, play crucial roles in various physiological processes. nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and cancer. nih.gov The core chemical structure, featuring a sulfonamide group, is a key determinant of the inhibitory activity, as this moiety directly interacts with the zinc ion in the enzyme's active site. nih.gov

Inhibition Profiles Against Human CA Isoforms (hCA I, II, IV, IX, XII)

Analogues of this compound, such as N-((4-sulfamoylphenyl)carbamothioyl) amides and 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives, have demonstrated significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govnih.gov The inhibition potency, typically measured by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), varies across the different isoforms, highlighting the potential for developing isoform-selective inhibitors. nih.gov

Studies on a library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides have shown effective inhibition against the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govmdpi.com For instance, many of these compounds displayed better inhibition against hCA I (Kᵢ values ranging from 13.3–87.6 nM) and hCA II (Kᵢ values from 5.3–384.3 nM) when compared to the standard inhibitor acetazolamide (B1664987) (AAZ). mdpi.comnih.gov Similarly, potent inhibition has been observed for other isoforms like hCA VII (Kᵢ values of 1.1–13.5 nM). mdpi.comresearchgate.net The ubiquitous cytosolic isoform hCA I has been noted as being particularly susceptible to inhibition by some sulphamoyl derivatives. nih.gov The transmembrane isoforms hCA IX and XII, which are implicated in cancer, are also effectively inhibited by related compounds in the submicromolar to micromolar ranges. nih.gov

| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA VII (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 nM | 5.3–384.3 nM | 1.1–13.5 nM | Not Reported | Not Reported | mdpi.com |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | >100 μM | >100 μM | Not Reported | 0.168–0.921 μM | 0.335–1.451 μM | nih.gov |

| Acetazolamide (Standard) | 250 nM | 12.5 nM | 2.5 nM | Not Reported | Not Reported | mdpi.com |

Mechanisms of Zinc(II) Ion Coordination within the Active Site

The primary mechanism of carbonic anhydrase inhibition by sulfonamide-containing compounds like this compound involves the coordination of the sulfonamide group to the Zinc(II) ion located at the bottom of the enzyme's active site. nih.govresearchgate.net In its catalytic cycle, the zinc ion is typically coordinated to three histidine residues and a water molecule or a hydroxide (B78521) ion. nih.govlibretexts.org The sulfonamide group (–SO₂NH₂) of the inhibitor displaces the zinc-bound water/hydroxide, with the nitrogen atom of the sulfonamide forming a coordinate bond with the zinc ion. nih.gov This interaction anchors the inhibitor within the active site, preventing the binding and hydration of the natural substrate, carbon dioxide. The zinc-binding ability of the sulfonamide moiety is a critical feature for the potent inhibition of carbonic anhydrase enzymes. nih.gov

Hydrophobic and Non-Covalent Interactions within CA Active Sites

For instance, in hCA II, residues such as Val121, Phe131, Leu198, and Thr200 contribute to a hydrophobic pocket that can accommodate the non-sulfonamide part of the inhibitor. nih.gov Stacking interactions, particularly with Phe131, can play a significant role in determining the binding mode and orientation of the inhibitor's tail. nih.gov These additional interactions contribute to the stability of the enzyme-inhibitor complex and can influence the inhibitor's potency and isoform selectivity. rsc.org

Isozyme Selectivity and Specificity Considerations

The development of carbonic anhydrase inhibitors with selectivity for specific isoforms is a major goal in medicinal chemistry to minimize off-target effects. nih.gov While the sulfonamide group provides the primary anchor to the zinc ion across most CA isoforms, the structural diversity of the inhibitor's "tail" region—in this case, the phenylthiourea (B91264) moiety—is key to achieving isozyme selectivity. nih.gov

Differences in the amino acid composition and topography of the active site cavities among the various CA isoforms allow for differential binding of inhibitors. For example, some N-((4-sulfamoylphenyl)carbamothioyl) amides have shown a degree of selectivity, with some compounds being more potent against hCA I than hCA II or VII, and vice versa. mdpi.com Similarly, certain sulfaguanidine (B1682504) derivatives have been found to be inactive against the off-target isoforms hCA I and II, while exhibiting submicromolar inhibition of the tumor-related isoforms hCA IX and XII. nih.gov The design of inhibitors that exploit these subtle differences in the active site can lead to compounds with improved therapeutic profiles. nih.govsemanticscholar.org

Inhibition of Bacterial Carbonic Anhydrases (e.g., Mycobacterium tuberculosis)

In addition to human carbonic anhydrases, sulfonamide-based inhibitors have been investigated for their activity against bacterial CAs, which are potential targets for novel anti-infective agents. nih.govresearchgate.net The β-class carbonic anhydrases found in Mycobacterium tuberculosis (mtCAs) are essential for the pathogen's survival and have been explored as drug targets. researchgate.netrsc.org

A series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are analogues of this compound, have demonstrated effective inhibition against mtCA isoforms. nih.gov In particular, the mtCA2 isoform was found to be highly sensitive to these inhibitors, with many compounds exhibiting low nanomolar inhibition constants (Kᵢ values ranging from 3.4 to 57.1 nM). mdpi.com A significant portion of the tested compounds showed better inhibitory activity against mtCA2 than the standard drug acetazolamide. nih.govmdpi.com These findings suggest that the this compound scaffold could be a promising starting point for the development of novel antituberculosis agents targeting bacterial carbonic anhydrases. nih.govmdpi.com

| Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|

| mtCA1 | 95.2 nM to 6.669 μM | mdpi.com |

| mtCA2 | 3.4–57.1 nM | mdpi.com |

| mtCA3 | Poorly inhibited | nih.gov |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. nih.gov Consequently, the inhibition of LOX is a therapeutic target for anti-inflammatory agents. nih.gov

A series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives, which share the same core structure as this compound, have been synthesized and evaluated for their inhibitory activity against 15-lipoxygenase (15-LOX). nih.gov Many of these compounds exhibited potent activity, with IC₅₀ values in the low micromolar range. nih.gov The most active compound in one study, a 3-methylbenzoyl derivative, had an IC₅₀ value of 1.8 μM, which was tenfold more potent than the reference compound quercetin. nih.gov Molecular docking studies suggest that the sulfonamide moiety of these inhibitors interacts with amino acid residues such as Ser510 and Gly720 in the active site of 15-LOX through hydrogen bonds. nih.gov Additionally, the phenyl group can engage in π-π stacking interactions with residues like Phe576. nih.gov

| Compound | IC₅₀ Value | Reference |

|---|---|---|

| 3-Methylbenzoyl derivative | 1.8 μM | nih.gov |

| Other derivatives | < 25 μM | nih.gov |

Urease Inhibition Mechanisms

While direct studies on the inhibition of urease by this compound are not extensively documented, research on structurally similar thiourea derivatives, particularly those containing a sulfonamide moiety, provides significant insights into the probable molecular mechanisms of inhibition. Thiourea and its derivatives are well-recognized urease inhibitors, primarily acting on the enzyme's active site, which contains a bi-nickel center crucial for the hydrolysis of urea.

The inhibitory action of thiourea-based compounds is generally attributed to their ability to chelate the nickel ions in the urease active site. The sulfur and nitrogen atoms of the thiourea backbone can form coordination bonds with the Ni(II) ions, disrupting the catalytic activity. Molecular docking studies on related iminothiazoline-sulfonamide hybrids, derived from sulfanilamide (B372717) thioureas, suggest that the inhibitor binds within the active site cavity. Key interactions often involve hydrogen bonding between the sulfonamide group and amino acid residues such as Asp633 and Arg439, as well as coordination of the thiocarbonyl sulfur with the nickel ions. nih.gov

Kinetic studies of similar sulfonamide-bearing thiourea derivatives have demonstrated both competitive and mixed-type inhibition of urease. nih.gov In competitive inhibition, the inhibitor directly competes with the substrate (urea) for binding to the active site. In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, indicating the presence of a secondary binding site near the active center. The phenyl and sulfamoylphenyl groups of this compound likely contribute to the stability of the enzyme-inhibitor complex through hydrophobic and hydrogen bonding interactions with residues lining the active site pocket.

Table 1: Urease Inhibition by a Related Sulfonamide-Thiourea Derivative

| Compound | Inhibition Type | Key Interacting Residues (Predicted) |

|---|

Data based on studies of structurally similar compounds.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Thiourea derivatives bearing sulfonamide groups have emerged as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. While specific kinetic data for this compound is not available, studies on analogous sulfonyl thioureas provide a framework for understanding its inhibitory mechanism.

Research on a series of sulfonyl thioureas containing a benzo[d]thiazole ring demonstrated significant inhibitory activity against both AChE and BChE. nih.gov Kinetic analysis of the most potent compounds in that series revealed a competitive mode of inhibition for both enzymes. nih.gov This suggests that these inhibitors bind to the catalytic active site of the cholinesterases, likely interacting with key residues of the catalytic triad (B1167595) (Ser-His-Asp) and the peripheral anionic site (PAS).

Table 2: Cholinesterase Inhibition by Related Sulfonyl Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (nM) |

|---|---|---|---|---|

| Sulfonyl thiourea derivative 6k | AChE | 0.027 | Competitive | 24.49 |

| BChE | 0.043 | - | - |

Data from a study on structurally related sulfonyl thiourea compounds. nih.gov

β-Glucuronidase (EcGUS) Inhibition Mechanisms

The inhibitory potential of thiourea derivatives against β-glucuronidase has been recognized, with some compounds demonstrating potent activity. Specific mechanistic studies on this compound are limited, but research on other substituted thiourea compounds offers valuable insights.

One study on a trisubstituted thiourea compound identified it as a potent, uncompetitive, and reversible inhibitor of bacterial β-glucuronidase (EcGUS). sigmaaldrich.comsigmaaldrich.com Uncompetitive inhibition implies that the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This mode of inhibition is often observed with inhibitors that target flexible loops near the active site that change conformation upon substrate binding. The aforementioned study revealed that the thiourea inhibitor directly targets a 17-residue loop structure that shields the active site of E. coli β-glucuronidase, thereby altering its conformation and preventing catalysis. sigmaaldrich.comsigmaaldrich.com

Furthermore, unsymmetrical heterocyclic thioureas have also been reported as potent β-glucuronidase inhibitors. nih.gov The molecular mechanism for these compounds likely involves interactions with key amino acid residues within or near the active site. The phenyl and sulfamoylphenyl moieties of this compound could participate in hydrophobic and hydrogen bonding interactions that stabilize the inhibitor within the enzyme's binding pocket, leading to inhibition. The sulfonamide group, in particular, is capable of forming strong hydrogen bonds with receptor sites on the enzyme.

Table 3: β-Glucuronidase Inhibition by a Related Thiourea Derivative

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type | Ki (nM) |

|---|

Data from a study on a structurally related trisubstituted thiourea compound. sigmaaldrich.comsigmaaldrich.com

Leucyl-tRNA Synthetase (LeuRS) Inhibition Mechanisms

N-(4-sulfamoylphenyl)thioureas have been identified as a novel class of inhibitors targeting Trypanosoma brucei Leucyl-tRNA Synthetase (TbLeuRS), an essential enzyme in protein biosynthesis. This makes it a promising target for the development of new therapeutic agents.

The inhibitory mechanism of these compounds involves targeting the synthetic active site of LeuRS. Structure-activity relationship studies and ligand-protein docking simulations have been instrumental in elucidating the binding mode. The N-(4-sulfamoylphenyl)thiourea scaffold serves as a core structure, with modifications to the phenyl ring and the sulfamoyl group influencing the inhibitory potency. nih.gov

Docking studies suggest that the thiourea moiety and the sulfamoyl group play a critical role in binding to the enzyme. These groups are predicted to form key hydrogen bonds with amino acid residues in the active site, mimicking the interactions of the natural substrate, leucine, and ATP. The phenyl ring and the sulfamoylphenyl group likely occupy the leucyl and adenyl binding pockets of the enzyme, respectively. nih.gov Optimization of substituents on the phenyl ring has led to a significant increase in inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov

Table 4: Leucyl-tRNA Synthetase Inhibition by N-(4-sulfamoylphenyl)thiourea Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-(4-sulfamoylphenyl)thiourea derivative 19 | T. brucei LeuRS | 13.7 |

Data from a study on N-(4-sulfamoylphenyl)thiourea derivatives. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, offering a model of the ligand-protein complex. Studies on various thiourea (B124793) derivatives have successfully employed molecular docking to elucidate their mechanism of action against a range of biological targets. For instance, docking studies have been instrumental in designing and evaluating thiourea derivatives as inhibitors for enzymes like 15-lipoxygenase (15-LOX), Sirtuin-1, DNA gyrase, and checkpoint kinase 1. nih.govui.ac.idnih.govjppres.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). This value estimates the strength of the interaction between the ligand and the target protein, with lower (more negative) values generally indicating a more stable complex. The N-(4-sulfamoylphenyl)thiourea core has been identified in computational studies as a promising scaffold for inhibitor design. mdpi.com Docking studies on analogous compounds have demonstrated favorable binding energies against various receptors, suggesting their potential as therapeutic candidates. For example, the derivative N-(phenylcarbamothioyl)-4-chloro-benzamide showed a strong predicted binding score of -67.19 kcal/mol against the checkpoint kinase 1 receptor. jppres.com Similarly, other derivatives have shown significant predicted affinities for targets like MRSA and Mycobacterium tuberculosis. fip.org

| Thiourea Derivative | Target Protein | Predicted Binding Affinity / Score | Reference |

|---|---|---|---|

| N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) | Checkpoint Kinase 1 (PDB: 2YWP) | -67.19 kcal/mol (Plant Score) | jppres.com |

| 1,3-dibenzoylthiourea (DBTU) | PBP2a | < -5.75 kcal/mol (Docking Score) | fip.org |

| 1,3-dibenzoylthiourea (DBTU) | FaBH | < -4.7935 kcal/mol (Docking Score) | fip.org |

| PubChem CID24601203 | Focal Adhesion Kinase 1 (FAK1) | -10.4 kcal/mol | nih.gov |

| PubChem CID1893370 | Focal Adhesion Kinase 1 (FAK1) | -10.1 kcal/mol | nih.gov |

Beyond predicting binding energy, molecular docking reveals the specific molecular interactions that stabilize the ligand in the protein's active site. These interactions are crucial for a ligand's affinity and selectivity. For thiourea derivatives, key interactions often involve hydrogen bonds formed by the N-H groups of the thiourea backbone and the sulfamoyl group, as well as hydrophobic contacts from the phenyl rings. nih.gov For example, docking of N-(3-methoxyphenyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide, a compound identified through virtual screening, showed two hydrogen bonds with residues Arg364 and Asp533 in the active site of topoisomerase I. nih.gov The ability of the thiourea scaffold to participate in these interactions makes it a versatile pharmacophore for drug design. nih.gov

| Thiourea Derivative | Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| N-(3-methoxyphenyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide | Topoisomerase I (PDB: 1T8I) | Arg364, Asp533 | Hydrogen Bonding | nih.gov |

| N-(3-methoxyphenyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide | Topoisomerase I (PDB: 1T8I) | DC112 (nucleotide) | Hydrophobic Interaction | nih.gov |

| 1-benzoyl-3-(4-n-butylphenyl)thiourea | Not specified in abstract | Not specified | N-H···S Hydrogen Bonds (intermolecular) | nih.gov |

| Various 1-allyl-3-benzoylthiourea (B5185869) analogs | DNA gyrase subunit B (PDB: 1KZN) | Not specified | Good affinity and interaction | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For thiourea derivatives, DFT studies can calculate properties like bond lengths, bond angles, and the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.netajrconline.org These calculations help in understanding the molecule's intrinsic properties, such as its stability and reactivity. For instance, DFT can be used to analyze the planarity of the thiourea fragment and the dihedral angles between its constituent phenyl rings, which can influence how the molecule fits into a receptor's binding pocket. nih.gov Such studies have confirmed the double bond character of C-N bonds within the thiourea moiety due to resonance effects. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked conformation and observe the dynamic behavior of the ligand within the binding site. jppres.com For novel thiourea derivatives, MD simulations have been used to validate docking results, confirming that the ligand remains stably bound to the target protein throughout the simulation. jppres.compensoft.net These simulations provide deeper insights into the flexibility of the ligand and the protein, and can reveal key conformational changes that occur upon binding.

In Silico Screening and Virtual Ligand Design Approaches

The 1-Phenyl-3-(4-sulfamoylphenyl)thiourea structure serves as a valuable scaffold in in silico screening and virtual ligand design. mdpi.com In these approaches, large databases of chemical compounds are computationally screened against a specific biological target to identify potential "hits." nih.gov The thiourea core is a common feature in many compound libraries designed for drug discovery. ui.ac.idpensoft.net By modifying the substituent groups on the phenyl rings of the core structure, researchers can generate a virtual library of novel derivatives. researchgate.net These libraries are then docked into a target protein, and the top-scoring compounds are selected for further investigation, such as chemical synthesis and biological testing. This strategy accelerates the discovery of new drug candidates by prioritizing the most promising molecules. ui.ac.idpensoft.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of thiourea (B124793) derivatives, the protons attached to nitrogen atoms (N-H) typically appear as broad singlets in the downfield region, generally between δ 9.0 and 12.5 ppm. The exact chemical shift can be influenced by the solvent and concentration due to hydrogen bonding effects. The aromatic protons of the phenyl and sulfamoylphenyl rings are expected to resonate in the range of δ 7.0 to 8.0 ppm. The integration of these signals corresponds to the number of protons in each chemical environment. The protons of the sulfonamide (SO₂NH₂) group are also expected in the downfield region, often as a broad singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key resonance in the spectrum of thiourea derivatives is the signal for the thiocarbonyl carbon (C=S), which is typically observed in the downfield region, around δ 180 ppm. The aromatic carbons of the two phenyl rings will show a series of signals in the range of approximately δ 110 to 150 ppm. The specific chemical shifts of these aromatic carbons are influenced by the substituents on the rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Phenyl-3-(4-sulfamoylphenyl)thiourea

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=S | - | ~180 |

| Phenyl-C₁ (ipso) | - | ~135-140 |

| Phenyl-C₂, C₆ | ~7.3-7.5 | ~120-125 |

| Phenyl-C₃, C₅ | ~7.1-7.3 | ~128-130 |

| Phenyl-C₄ | ~7.0-7.2 | ~125-128 |

| Sulfamoylphenyl-C₁' (ipso) | - | ~140-145 |

| Sulfamoylphenyl-C₂', C₆' | ~7.8-8.0 | ~118-122 |

| Sulfamoylphenyl-C₃', C₅' | ~7.6-7.8 | ~126-129 |

| Sulfamoylphenyl-C₄' (ipso) | - | ~138-142 |

| N-H (Thiourea) | ~9.5-10.5 (broad s) | - |

| N-H (Thiourea) | ~8.5-9.5 (broad s) | - |

| SO₂NH₂ | ~7.0-7.5 (broad s) | - |

Note: The predicted chemical shifts are based on data from analogous thiourea derivatives and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the thiourea and sulfonamide groups typically appear as a broad band or multiple sharp peaks in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a key indicator of the thiourea group, is expected to be observed in the range of 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be seen in the 1400-1600 cm⁻¹ region. The sulfamoyl group (SO₂NH₂) will exhibit characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Thiourea & Sulfonamide) | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C=S (Thiourea) | Stretching | 1250 - 1350 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1160 |

| C-N | Stretching | 1150 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-N bonds of the thiourea linkage, leading to the formation of characteristic fragment ions. For instance, fragmentation could result in ions corresponding to the phenyl isothiocyanate and 4-aminobenzenesulfonamide moieties.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | C₁₃H₁₃N₃O₂S₂ | 307.04 |

| [C₆H₅NCS]⁺ | Phenyl isothiocyanate | 135.02 |

| [H₂NC₆H₄SO₂NH₂]⁺ | Sulfanilamide (B372717) | 172.02 |

| [C₆H₅NH]⁺ | Phenylamino | 92.05 |

| [C₆H₅]⁺ | Phenyl | 77.04 |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Thiourea derivatives often exhibit a nearly planar conformation in the solid state, stabilized by intramolecular hydrogen bonds. For instance, an intramolecular hydrogen bond can form between one of the N-H protons of the thiourea and the oxygen atom of the sulfamoyl group, or between the two N-H groups of the thiourea moiety. The molecules are likely to be linked in the crystal lattice by intermolecular hydrogen bonds involving the N-H groups of the thiourea and sulfonamide moieties as donors and the sulfur atom of the thiocarbonyl group and the oxygen atoms of the sulfamoyl group as acceptors. These interactions lead to the formation of extended supramolecular architectures. The dihedral angles between the phenyl rings and the thiourea plane are also a key structural feature.

Table 4: Expected Crystallographic Parameters and Structural Features for this compound (based on related structures)

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| Intramolecular H-bonds | N-H···O, N-H···N |

| Intermolecular H-bonds | N-H···S, N-H···O |

| Conformation | Generally planar thiourea core |

| Dihedral Angles | Phenyl rings twisted relative to the thiourea plane |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions, associated with the aromatic rings and the thiourea moiety, are typically observed at shorter wavelengths (higher energy), likely in the range of 200-280 nm. The n → π* transition, involving the non-bonding electrons on the sulfur atom of the thiocarbonyl group, is expected to appear as a weaker absorption band at a longer wavelength, potentially around 300-350 nm. The exact positions and intensities of these absorption maxima (λmax) can be influenced by the solvent polarity.

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax (nm) |

| π → π | ~200-280 |

| n → π | ~300-350 |

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. The cyclic voltammogram of this compound would reveal its oxidation and reduction potentials.

Based on studies of similar thiourea derivatives, the compound is expected to undergo irreversible oxidation at a positive potential, likely corresponding to the oxidation of the thiourea group. The presence of the electron-withdrawing sulfamoyl group may make the oxidation slightly more difficult compared to unsubstituted phenylthiourea (B91264). Reduction processes, if observed, would likely occur at negative potentials and could be associated with the reduction of the aromatic rings or the sulfamoyl group, although these are generally more difficult to reduce. The exact peak potentials will depend on the solvent, supporting electrolyte, and electrode material used in the experiment.

Table 6: Expected Electrochemical Behavior of this compound from Cyclic Voltammetry

| Process | Expected Potential Range (V vs. reference electrode) | Characteristics |

| Oxidation | Positive potentials | Irreversible, associated with the thiourea moiety |

| Reduction | Negative potentials | Likely irreversible, associated with aromatic rings or sulfamoyl group |

Mechanistic Insights into Biological Activity and Therapeutic Research Potential

Antimicrobial Research Potential (Antibacterial, Antifungal, Antiviral Mechanisms)

Thiourea (B124793) derivatives are a class of compounds recognized for their broad-spectrum antimicrobial properties. ijcrt.org Research has shown that these compounds can exhibit selective activity against both fungi and Gram-positive bacteria. The introduction of certain structural modifications, such as halogen atoms, has been shown to enhance the antibacterial efficacy of diphenyl thiourea compounds. researchgate.net

While specific mechanistic studies on 1-Phenyl-3-(4-sulfamoylphenyl)thiourea are not extensively detailed in the available research, the general antimicrobial activities of thiourea derivatives are attributed to their ability to interfere with essential microbial processes. Some thiourea derivatives have been predicted to act by targeting enzymes involved in the biosynthesis of the bacterial cell wall. fip.org The thiourea scaffold, containing both sulfur and nitrogen, is a key feature in many antibacterial drugs. fip.org

The antiviral potential of thiourea derivatives has also been noted, with some compounds showing activity against various viruses. fip.org For instance, certain thiourea derivatives have demonstrated inhibitory effects on the replication of the Tobacco Mosaic Virus (TMV), suggesting mechanisms that may involve interference with viral coat protein polymerization or enhancement of the host plant's defense mechanisms. nih.gov However, specific antiviral mechanisms for this compound have yet to be fully elucidated.

Anticancer Research Potential via Specific Enzyme Inhibition and Cellular Pathway Modulation

The anticancer potential of thiourea derivatives is an active area of research, with several mechanisms of action being investigated. nih.govmdpi.com Some diarylthiourea compounds have been shown to suppress the growth of cancer cell lines, such as human breast cancer (MCF-7) cells, through the induction of apoptosis. mdpi.com This process may be initiated by DNA damage, leading to the activation of an intrinsic apoptotic pathway and subsequent activation of caspase-3. mdpi.com Furthermore, some derivatives have been observed to cause cell cycle arrest in the S phase, contributing to their antiproliferative effects. mdpi.com

Another significant anticancer mechanism associated with certain thiourea derivatives is the inhibition of microtubule polymerization. nih.govnih.govresearchgate.net By interfering with microtubule function, these compounds can induce mitotic arrest in the prometaphase stage of the cell cycle, leading to apoptotic cell death in various cancer cell lines. nih.gov This mechanism is particularly promising as it has been shown to overcome drug resistance mediated by β-tubulin mutations and P-glycoprotein overexpression. nih.gov

Additionally, some thiourea derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as the epidermal growth factor receptor (EGFR). The inhibition of carbonic anhydrase isoforms IX and XII, which are overexpressed in many cancers, is another promising therapeutic strategy being explored with sulphonyl thiourea compounds. researchgate.net

| Thiourea Derivative Type | Mechanism of Action | Observed Effect | Reference Cell Lines |

|---|---|---|---|

| Diarylthiourea | Induction of apoptosis via intrinsic pathway, Caspase-3 activation, S phase cell cycle arrest | Suppression of cancer cell growth | MCF-7 (human breast cancer) |

| 1,3-phenyl bis-thiourea | Inhibition of microtubule polymerization | Mitotic arrest, apoptosis | Various cancer cell lines |

| Sulphonyl thiourea | Inhibition of carbonic anhydrase IX and XII | Anticancer activity | - |

Antidiabetic Research Potential via Enzyme Inhibition

A key therapeutic strategy for managing diabetes is the control of postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. drugbank.com Thiourea derivatives have emerged as potential inhibitors of these enzymes. nih.gov

The inhibition of α-amylase, which is responsible for the initial breakdown of starch, and α-glucosidase, which is involved in the final steps of carbohydrate digestion, can delay the absorption of glucose and thus lower blood sugar levels after a meal. drugbank.comresearchgate.net Studies on various thiourea derivatives have demonstrated their potential to inhibit both α-amylase and α-glucosidase. drugbank.comnih.gov For example, certain synthesized thiourea derivatives have shown potent inhibitory activity against α-amylase and α-glucosidase, with some compounds exhibiting higher potency than the standard drug, acarbose. mdpi.com

The general structure of thiourea compounds appears to be conducive to interacting with the active sites of these digestive enzymes, although the precise binding modes are still under investigation. The antidiabetic potential of this compound specifically warrants further research to determine its efficacy and mechanism of action as an inhibitor of these key enzymes.

| Enzyme | Role in Diabetes | Effect of Thiourea Derivative Inhibition |

|---|---|---|

| α-Amylase | Breaks down starch into smaller sugars. | Delays carbohydrate digestion, reducing the rate of glucose absorption. |

| α-Glucosidase | Breaks down complex carbohydrates into glucose. | Slows down glucose absorption from the intestine into the bloodstream. |

Glaucoma Research Potential through Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase (CA) is a well-established therapeutic approach for the treatment of glaucoma. nih.gov This enzyme plays a crucial role in the secretion of aqueous humor in the eye, and its inhibition leads to a reduction in intraocular pressure. researchgate.net The N-(p-sulfamoylphenyl) scaffold is a key component of several potent carbonic anhydrase inhibitors. researchgate.net

Research has demonstrated that N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines, which are derivatives of sulfanilamide (B372717), are strong inhibitors of carbonic anhydrase isoforms CA I and CA II. researchgate.net These compounds have shown the ability to lower intraocular pressure effectively in animal models of glaucoma, with some exhibiting greater efficacy than clinically used drugs like dorzolamide (B1670892) and brinzolamide. researchgate.net

The sulfonamide group is a critical zinc-binding group in these inhibitors, allowing them to interact with the zinc ion in the active site of the carbonic anhydrase enzyme. researchgate.net The design of compounds based on the substituted benzoylthioureido core with a conventional sulphamoyl group has also yielded significant inhibitory activity against hCA I, highlighting their potential as drug candidates for glaucoma treatment. researchgate.net

Research Potential in Neurological Disorders (e.g., Carbonic Anhydrase and Cholinesterase Inhibition)

Carbonic anhydrase inhibitors are also being investigated for their therapeutic potential in a range of neurological disorders, including epilepsy, Alzheimer's disease, and neuropathic pain. researchgate.net The inhibition of carbonic anhydrase can affect pH regulation and ion transport in the central nervous system, which are implicated in the pathophysiology of these conditions. researchgate.net

While the primary focus of research on this compound in this context has been on its carbonic anhydrase inhibitory activity, the potential for cholinesterase inhibition by thiourea derivatives is also an area of interest for neurological disorders like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov Although direct evidence for cholinesterase inhibition by this compound is lacking, the broader class of thiourea derivatives has been explored for this activity.

Anti-inflammatory Research Potential (e.g., Lipoxygenase Inhibition)

Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The inhibition of these enzymes, particularly 15-lipoxygenase (15-LOX), is a promising strategy for the development of new anti-inflammatory drugs. nih.gov

A series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives have been synthesized and evaluated as 15-LOX inhibitors. nih.gov Several of these compounds demonstrated potent activity, with some being significantly more potent than the reference compound quercetin. nih.gov Molecular docking studies have suggested that the sulfonamide moiety of these compounds interacts with key amino acid residues in the active site of the 15-LOX enzyme. nih.gov This indicates that the this compound scaffold is a promising framework for the design of novel anti-inflammatory agents targeting the lipoxygenase pathway.

| Compound Class | Target Enzyme | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives | 15-Lipoxygenase (15-LOX) | Inhibition of leukotriene biosynthesis | Anti-inflammatory agents |

G Protein-Coupled Receptor (GPR55) Agonism Research

G protein-coupled receptor 55 (GPR55) is a receptor that has been implicated in various physiological processes, including pain, inflammation, and bone density regulation. mdpi.com The N-(4-sulfamoylphenyl)thiourea scaffold has been identified as a promising starting point for the development of potent and selective GPR55 agonists. nih.gov

Researchers have utilized screening assays to identify compounds with this scaffold that exhibit nanomolar potency as GPR55 agonists. nih.gov These compounds have been shown to be selective for GPR55 over other endocannabinoid targets, indicating their potential for targeted therapeutic applications. nih.gov The activity of these agonists is often evaluated through assays that measure downstream signaling events, such as β-arrestin recruitment and calcium signaling. nih.gov The development of such selective agonists is crucial for further elucidating the physiological roles of GPR55 and for exploring its potential as a therapeutic target. nih.gov

Future Research Directions and Opportunities

Rational Design of Highly Selective Inhibitors

A primary challenge in drug development is achieving selectivity for a specific biological target to minimize off-target effects. For sulfonamide-based compounds like 1-Phenyl-3-(4-sulfamoylphenyl)thiourea, a key target class is the carbonic anhydrase (CA) family of enzymes. nih.gov With 15 human isoforms involved in diverse physiological processes, isoform-selective inhibition is crucial. nih.govunifi.it

Future research should focus on structure-based drug design to create analogs with high selectivity. The "tail approach" is a prominent strategy, where modifications are made to the part of the inhibitor molecule that extends beyond the active site's zinc-binding region. nih.gov For this compound, this involves modifying the phenyl group to exploit structural differences in the active site entrance among CA isoforms. unifi.it Since the active site entrance is less conserved across isoforms, this region offers the best opportunity to design inhibitors with improved selectivity. unifi.it For example, designing derivatives with aliphatic sulfonamide moieties connected to linkers like 1,2,3-triazoles has proven effective in achieving selectivity for the hCA III isoform by bypassing bulky residues near the active site. tandfonline.com

The rational design process can be guided by X-ray crystallography of inhibitor-enzyme complexes, which provides detailed insights into binding interactions and helps identify key residues responsible for selectivity. nih.govunifi.it Machine learning models trained on curated datasets of selective and non-selective inhibitors can also predict compounds with high selectivity for a desired isoform, such as the tumor-associated hCA IX over the ubiquitous hCA II. unipi.it

Table 1: Strategies for Rational Design of Selective Inhibitors

| Strategy | Description | Rationale |

|---|---|---|

| Structure-Based "Tail Approach" | Modifying the phenyl moiety to interact with non-conserved residues at the active site entrance. unifi.itnih.gov | The active site entrance varies significantly among isoforms, allowing for the design of isoform-specific interactions. unifi.it |

| Exploiting Unique Active Site Features | Designing inhibitors that specifically interact with or avoid unique amino acid residues in the target isoform, such as the Leu198/Phe198 substitution in hCA III. tandfonline.com | Capitalizes on distinct structural features of the target isoform to achieve high selectivity. tandfonline.com |

| X-ray Crystallography | Obtaining crystal structures of the target compound or its analogs bound to various enzyme isoforms. nih.gov | Provides a detailed atomic-level map of interactions, guiding precise structural modifications for enhanced selectivity. nih.gov |

| Machine Learning Models | Utilizing computational models to predict isoform selectivity based on chemical structure and properties. unipi.it | Enables high-throughput screening of virtual compounds to identify promising candidates for synthesis and testing. unipi.it |

Exploration of Novel Biological Targets and Polypharmacology

While carbonic anhydrases are a primary focus, the thiourea (B124793) scaffold is known to interact with a wide range of biological targets. farmaciajournal.combiointerfaceresearch.com Future research should explore the potential of this compound derivatives to inhibit other enzymes implicated in disease. This multi-targeted action could be beneficial for treating complex conditions like cancer. biointerfaceresearch.com

For instance, various thiourea derivatives have demonstrated inhibitory activity against:

15-Lipoxygenase (15-LOX) : A series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives showed potent inhibition of this enzyme, which is involved in inflammation. nih.gov

Tyrosinase : Bis-thiourea compounds have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, making them potential agents for treating hyperpigmentation. nih.gov

Urease : Thiourea-based scaffolds, including thiosemicarbazones and thiazolyl thioureas, are effective inhibitors of bacterial urease, which is relevant for infections caused by strains like Proteus mirabilis. nih.govacs.org

Sirtuin-1 (SIRT1) : Computational studies have shown that thiourea derivatives can inhibit SIRT1, a histone deacetylase that is a target in cancer therapy. undip.ac.idresearchgate.net

The concept of polypharmacology, where a single drug interacts with multiple targets, is an emerging paradigm in drug discovery. researchgate.net Drugs that inhibit several CAs, for example, have been repurposed for diverse applications. researchgate.net Investigating the broader biological activity profile of this compound could uncover novel therapeutic applications and lead to the development of multi-targeted agents with enhanced efficacy. biointerfaceresearch.com

Development of Advanced Synthetic Methodologies for Diversification

To explore the structure-activity relationships (SAR) and identify optimized leads, the synthesis of a diverse library of this compound analogs is essential. Modern synthetic methodologies offer efficient and environmentally friendly ways to achieve this diversification.

Future research should leverage advanced synthetic techniques such as:

Green Chemistry Approaches : Efficient methods for synthesizing substituted thioureas in aqueous media using simple building blocks like amines and carbon disulfide have been developed. organic-chemistry.orgacs.orgnih.gov These methods avoid toxic reagents like isothiocyanates and offer a more sustainable route to analog synthesis. organic-chemistry.org

One-Pot, Multi-Component Reactions : These reactions allow the synthesis of di- and tri-substituted thiourea derivatives from carbon disulfide and various amines in a single step, often using green catalysts like choline (B1196258) chloride-urea deep eutectic solvents in water. tandfonline.com

Combinatorial Synthesis : Liquid-phase combinatorial synthesis (LPCS) using soluble polymer supports like modified poly(ethylene glycol) (PEG) allows for the rapid generation of libraries of thiourea derivatives. researchgate.net This approach combines the advantages of classic solution-phase synthesis with the ease of purification offered by solid-phase methods. researchgate.net

These advanced methodologies facilitate the rapid and efficient creation of a wide range of analogs, enabling a thorough exploration of how different substituents on both the phenyl and sulfamoylphenyl rings affect biological activity and selectivity. researchgate.netresearchgate.net

Integration of In Silico and Experimental Approaches for Deeper Mechanistic Understanding

Combining computational (in silico) studies with experimental validation is a powerful strategy for accelerating drug discovery. This integrated approach can provide deep insights into the mechanism of action and guide the rational design of more potent and selective inhibitors. nih.govnih.gov

Future research on this compound should systematically integrate:

Molecular Docking : This technique predicts the preferred binding orientation of a molecule to its target. nih.gov It has been successfully used to study how 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives bind to 15-LOX and how other thioureas interact with targets like tyrosinase and bacterial enzymes. nih.govnih.govfip.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com Studies on thiourea derivatives have shown that properties like hydrophobicity and specific structural features are significantly correlated with their anticancer or antiviral activity. scichemj.orgnih.gov

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the stability of the inhibitor-target complex over time and analyze the interactions in a dynamic aqueous environment. nih.govnih.gov This provides a more realistic understanding of the binding affinity compared to static docking models. nih.gov

The predictions and hypotheses generated from these computational methods can then be tested through in vitro enzyme inhibition assays and cell-based studies. nih.gov This iterative cycle of computational design and experimental testing can significantly streamline the process of identifying lead compounds with improved properties. nih.gov

Investigation of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving pharmacological, pharmacokinetic, or physicochemical characteristics. nih.govbohrium.comrsc.org This approach can be applied to both the thiourea and sulfonamide moieties of this compound.

Thiourea Moiety: While the thiourea group is a versatile pharmacophore, it can sometimes have drawbacks related to metabolic stability or solubility. nih.govbohrium.com Research into bioisosteric replacements has identified several alternatives:

Cyanoguanidine : Famously used to develop the H2-receptor antagonist cimetidine (B194882) from its thiourea-containing predecessor, metiamide. nih.govbohrium.com

Squaramide and 2-Aminopyrimidin-4(1H)-one : These have also been investigated as valid bioisosteres for the urea/thiourea scaffold. bohrium.com

2-Methylacrylamide : This group was identified as a promising replacement for the thiourea moiety in a series of TRPV1 receptor antagonists. nih.gov